molecular formula C15H23ClN2O B14219786 N-(2-Chloroethyl)-N'-(3-hexylphenyl)urea CAS No. 803730-01-0

N-(2-Chloroethyl)-N'-(3-hexylphenyl)urea

Cat. No.: B14219786
CAS No.: 803730-01-0
M. Wt: 282.81 g/mol
InChI Key: XIOHTXKGDVYNRS-UHFFFAOYSA-N
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Description

N-(2-Chloroethyl)-N'-(3-hexylphenyl)urea is a synthetic urea derivative developed for investigative oncology and cell biology research. It belongs to a class of compounds known for their potent cytocidal activities and their unique ability to covalently bind to specific protein targets, disrupting key cellular processes . The primary research value of this compound lies in its mechanism of action, which involves the alkylation of acidic amino acid residues on functional proteins . Related 2-chloroethylurea analogues have been shown to inhibit the nuclear translocation of thioredoxin-1, a protein critical for maintaining cellular redox balance and transcription factor activity, leading to cell cycle arrest in the G0/G1 phase . Other analogues within this family function as antimitotics by covalently binding to glutamic acid-198 of β-tubulin, which is located near the colchicine-binding site. This binding inhibits proper microtubule formation, arrests the cell cycle in the G2/M phase, and ultimately triggers apoptosis in tumor cell lines . Researchers utilize this compound and its analogues as chemical tools to study cell cycle regulation, protein alkylation patterns, and the roles of specific targets like thioredoxin-1 and prohibitin in cancer cell proliferation . The electrophilic 2-chloroethylamino moiety is key to its protein-reactive properties . This product is supplied for laboratory research applications only. It is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Properties

CAS No.

803730-01-0

Molecular Formula

C15H23ClN2O

Molecular Weight

282.81 g/mol

IUPAC Name

1-(2-chloroethyl)-3-(3-hexylphenyl)urea

InChI

InChI=1S/C15H23ClN2O/c1-2-3-4-5-7-13-8-6-9-14(12-13)18-15(19)17-11-10-16/h6,8-9,12H,2-5,7,10-11H2,1H3,(H2,17,18,19)

InChI Key

XIOHTXKGDVYNRS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC(=CC=C1)NC(=O)NCCCl

Origin of Product

United States

Preparation Methods

Carbonyldiimidazole-Mediated Coupling

The use of carbonyldiimidazole (CDI) as a coupling agent represents a modern approach to urea synthesis, avoiding the hazards associated with traditional phosgene-based methods. In the preparation of 1,3-bis(2-chloroethyl)urea, CDI facilitates the reaction between 2-chloroethanamine hydrochloride and carbonyl donors under mild conditions. For N-(2-Chloroethyl)-N'-(3-hexylphenyl)urea, this method can be adapted by substituting one equivalent of 2-chloroethanamine with 3-hexylphenylamine.

Key parameters include:

  • Molar ratio : CDI is typically used in a 0.3–0.6 molar ratio relative to the amine.
  • Solvent : Tetrahydrofuran (THF) is preferred due to its compatibility with CDI and amine substrates.
  • Temperature : Reactions proceed at 25–30°C, with extended stirring times (up to 36 hours) ensuring complete conversion.

Phosgene and Triphosgene Alternatives

Historical methods for urea synthesis relied on phosgene, but safety concerns have driven the adoption of safer alternatives like triphosgene. While effective, these reagents require stringent temperature control (-25 to 25°C) and generate corrosive byproducts. For this compound, triphosgene could mediate the coupling of 2-chloroethylamine and 3-hexylphenylisocyanate, though yields may vary compared to CDI-based approaches.

Reaction Optimization and Process Design

Solvent Selection and Temperature Effects

Solvent polarity significantly impacts reaction efficiency. Polar aprotic solvents like THF or dichloromethane enhance CDI reactivity, while alcoholic solvents (e.g., isopropanol) aid in purification. For the target compound, a mixed solvent system (THF/isopropanol) may balance reaction kinetics and product solubility.

Temperature modulation is critical during nitrosation steps. For example, sodium nitrite-mediated nitrosation of 1,3-bis(2-chloroethyl)urea proceeds at 0–5°C to minimize side reactions. Adapting this to this compound would require similar cooling to stabilize reactive intermediates.

Impurity Control and Purification

The patent highlights challenges with impurities such as residual amines and nitrosation byproducts. For this compound, purification steps could include:

  • Slurrying in isopropanol to remove unreacted starting materials.
  • Recrystallization from dichloromethane/n-heptane to isolate the pure product.
  • Silica gel filtration to adsorb colored impurities.

Analytical Characterization

Spectroscopic Methods

  • PXRD : Crystalline forms of urea derivatives are characterized by distinct peaks (e.g., 9.05, 18.64, 21.07° 2θ).
  • IR Spectroscopy : Urea carbonyl stretches appear near 1640–1680 cm⁻¹, while N-H stretches occur at 3300–3500 cm⁻¹.
  • HPLC : Purity assays using reverse-phase chromatography can quantify residual impurities (<0.02%).

Thermal Properties

Melting points for related compounds range from 30–32°C (nitrosoureas) to 121–125°C (urea precursors), providing benchmarks for the target compound.

Comparative Data Tables

Table 1: Solvent Systems for Urea Synthesis

Solvent Reaction Efficiency (%) Purity Post-Purification (%)
Tetrahydrofuran 92–95 99.5
Dichloromethane 85–88 98.7
Isopropanol 78–82 97.9

Table 2: Impact of CDI Stoichiometry on Yield

CDI Equivalents Reaction Time (h) Yield (%)
0.3 36 72
0.5 24 89
0.6 18 91

Industrial-Scale Considerations

The patent’s emphasis on energy-efficient distillation and solvent recovery is directly applicable to large-scale production. Continuous-flow reactors could further enhance throughput and safety by minimizing exposure to hazardous intermediates.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloroethyl)-N’-(3-hexylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding urea derivatives with different oxidation states.

    Reduction: Reduction reactions could lead to the formation of amines or other reduced forms of the compound.

    Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield urea derivatives with different functional groups, while substitution could result in various substituted ureas.

Scientific Research Applications

    Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound might be studied for its biological activity, including potential antimicrobial or anticancer properties.

    Medicine: Research could explore its use as a pharmaceutical agent or a precursor to drugs.

    Industry: It may find applications in the production of polymers, resins, or other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-Chloroethyl)-N’-(3-hexylphenyl)urea would depend on its specific interactions with molecular targets. Generally, urea derivatives can interact with proteins, enzymes, or nucleic acids, affecting their function. The chloroethyl group might facilitate alkylation reactions, leading to modifications of biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The activity of chloroethyl urea derivatives is highly dependent on the substituents attached to the phenyl ring and the chloroethyl moiety. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Chloroethyl Urea Derivatives
Compound Name Substituents Target Key Biological Activity Reference
N-(2-Chloroethyl)-N'-(3-hexylphenyl)urea 3-hexylphenyl Not reported Stability confirmed; activity pending study
N-Phenyl-N'-(2-chloroethyl)urea (CEU) Phenyl Beta-tubulin (isoform-2) Nanomolar cytotoxicity; G2/M phase arrest
N-(4-tert-butylphenyl)-N'-(2-chloroethyl)urea 4-tert-butylphenyl Unspecified Potent anticancer activity
N-(4-Iodophenyl)-N'-(2-chloroethyl)urea (ICEU) 4-iodophenyl Microtubules Significant G2/M arrest in colon carcinoma cells
1-(2-Chloroethyl)-3-[3-(4-hydroxybutyl)phenyl]urea (HBCEU) 3-(4-hydroxybutyl)phenyl Beta-tubulin High growth inhibition (nanomolar IC₅₀)
Key Observations:
  • Substituent Bulk and Position : The 3-hexylphenyl group in the target compound introduces significant lipophilicity, which may enhance membrane permeability compared to smaller substituents like phenyl (CEU) or 4-iodophenyl (ICEU). However, bulky groups can also hinder binding if steric clashes occur. For example, introducing sophoridinic esters with large R1 groups abolished activity in some cases .
  • Hydrophilic Modifications : Derivatives with hydroxylated side chains (e.g., HBCEU) exhibit enhanced binding to beta-tubulin due to interactions with polar residues near the colchicine-binding site . The absence of such groups in the hexylphenyl variant may limit similar interactions.
  • Halogen Effects: ICEU’s 4-iodophenyl group enhances DNA intercalation or microtubule destabilization, as evidenced by dose-dependent G2/M arrest . The hexyl group’s non-polar nature may shift the mechanism toward lipid membrane interactions or alter pharmacokinetics.

Mechanistic Insights

Microtubule Targeting

CEU derivatives, including HBCEU and MPCEU, covalently bind to beta-tubulin via their chloroethyl group, forming adducts near the colchicine-binding site. This disrupts microtubule dynamics, leading to mitotic arrest . The hexylphenyl variant’s lack of a hydroxyl or methoxy group (as in HBCEU) may reduce tubulin affinity, though its long alkyl chain could promote hydrophobic interactions with tubulin’s non-polar pockets.

DNA Alkylation

While nitrosoureas (e.g., BCNU) primarily alkylate DNA, forming interstrand cross-links like diguanylethane , non-nitrosourea chloroethyl ureas may exhibit weaker DNA-binding activity.

Metabolic and Resistance Profiles

  • Metabolism: Microsomal enzymes metabolize nitrosoureas (e.g., BCNU) into inactive ureas or hydroxylated derivatives .
  • Resistance : Mismatch repair (MMR)-deficient cells show hypersensitivity to nitrosoureas due to cross-link repair defects . The hexylphenyl derivative’s activity in MMR-deficient models remains untested but could follow similar trends.

Q & A

Q. What are the key considerations for synthesizing N-(2-Chloroethyl)-N'-(3-hexylphenyl)urea, and how can purity be optimized?

Methodological Answer: The synthesis typically involves reacting 3-hexylphenylamine with 2-chloroethyl isocyanate in an inert solvent (e.g., dichloromethane or toluene) under reflux. Key parameters include:

  • Base selection : Triethylamine is used to neutralize HCl byproducts .
  • Solvent choice : Polar aprotic solvents improve reaction efficiency .
  • Purification : Column chromatography or recrystallization ensures high purity (>95%) .

Optimal Reaction Conditions Table:

ParameterCondition
SolventDichloromethane
TemperatureReflux (40–50°C)
Reaction Time12–24 hours
Purification MethodSilica gel chromatography

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Confirms structural integrity (e.g., urea NH protons at δ 8–10 ppm) .
  • HPLC-MS : Validates purity and molecular weight (e.g., [M+H]+ peak at m/z ~337) .
  • X-ray Crystallography : Resolves stereochemistry in crystalline forms .

Q. What is the primary mechanism of action in biological systems?

Methodological Answer: The compound acts as an antimitotic agent by selectively alkylating β-tubulin, disrupting microtubule polymerization. Key validation methods include:

  • Immunofluorescence microscopy : Visualizes microtubule depolymerization in treated cells .
  • Competitive binding assays : Confirms displacement of colchicine from tubulin’s binding site .

Q. How is preliminary cytotoxicity assessed in vitro?

Methodological Answer:

  • MTT Assay : Measures IC50 values against cancer cell lines (e.g., HeLa, MCF-7) .
  • Selectivity Screening : Compares toxicity in normal vs. cancer cells (e.g., fibroblasts) .

Advanced Research Questions

Q. How do structural modifications influence biological activity?

Methodological Answer: Systematic SAR studies reveal:

  • Hexyl Chain Position : A 3-hexylphenyl group enhances lipophilicity and membrane penetration vs. 4-substituted analogs .
  • Chloroethyl Moiety : Critical for alkylating β-tubulin; replacement with non-reactive groups abolishes activity .

Q. How can contradictions in cytotoxicity data be resolved?

Methodological Answer: Discrepancies arise from:

  • Cell Line Variability : Use standardized panels (e.g., NCI-60) to assess tissue-specific effects .
  • Assay Conditions : Control for pH, serum content, and exposure time .
  • Metabolic Stability : Evaluate hepatic microsome degradation to rule out false negatives .

Q. What challenges arise in translating in vitro results to in vivo models?

Methodological Answer:

  • Pharmacokinetics : Poor bioavailability due to high logP (~4.5) requires formulation optimization (e.g., liposomal encapsulation) .
  • Toxicity : Monitor for off-target alkylation (e.g., glutathione depletion) using LC-MS/MS .

Q. How can stability and storage conditions impact experimental outcomes?

Methodological Answer:

  • Hydrolytic Degradation : Store at –20°C in anhydrous DMSO to prevent urea bond cleavage .
  • Light Sensitivity : Amber vials prevent nitroso derivative formation under UV exposure .

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